N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]benzamide
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Overview
Description
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]benzamide is a chemical compound that belongs to the class of benzamides It features a thiadiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods
Industrial production methods for benzamide derivatives often involve high-temperature reactions between carboxylic acids and amines. these methods may not be compatible with all functionalized molecules. The use of ultrasonic irradiation and green catalysts, as mentioned above, offers a more sustainable and efficient approach .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the bromophenyl and thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. The bromophenyl group may enhance the compound’s binding affinity to its targets, leading to more effective biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)benzamide: A simpler benzamide derivative with similar structural features but lacking the thiadiazole ring.
4-(4-bromophenyl)-thiazol-2-amine derivatives: Compounds with a thiazole ring instead of a thiadiazole ring, showing diverse biological activities.
Uniqueness
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of both the thiadiazole and benzamide groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of applications and interactions that are not possible with simpler benzamide derivatives.
Properties
Molecular Formula |
C15H10BrN3OS |
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Molecular Weight |
360.2 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C15H10BrN3OS/c16-12-8-6-10(7-9-12)13-17-15(21-19-13)18-14(20)11-4-2-1-3-5-11/h1-9H,(H,17,18,19,20) |
InChI Key |
JVXDRGWXVWEZPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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